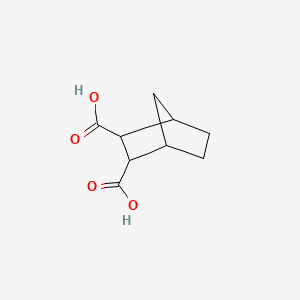

2,3-Norbornanedicarboxylic Acid

CAS No.: 27862-85-7

Cat. No.: VC8464557

Molecular Formula: C9H12O4

Molecular Weight: 184.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 27862-85-7 |

|---|---|

| Molecular Formula | C9H12O4 |

| Molecular Weight | 184.19 g/mol |

| IUPAC Name | bicyclo[2.2.1]heptane-2,3-dicarboxylic acid |

| Standard InChI | InChI=1S/C9H12O4/c10-8(11)6-4-1-2-5(3-4)7(6)9(12)13/h4-7H,1-3H2,(H,10,11)(H,12,13) |

| Standard InChI Key | IVVOCRBADNIWDM-UHFFFAOYSA-N |

| SMILES | C1CC2CC1C(C2C(=O)O)C(=O)O |

| Canonical SMILES | C1CC2CC1C(C2C(=O)O)C(=O)O |

Introduction

Structural Characteristics and Stereochemical Complexity

Core Bicyclic Framework

The norbornane system in NBDA consists of a bicyclo[2.2.1]heptane skeleton with carboxylic acid groups at the 2- and 3-positions. This arrangement creates distinct endo and exo stereoisomers, with the endo configuration predominating in synthetic preparations due to kinetic control during Diels-Alder reactions. X-ray crystallographic analyses reveal a bridgehead angle of 93.5° between C2 and C3, contributing to significant ring strain (≈28 kcal/mol) that enhances reactivity in cycloaddition and esterification reactions.

Table 1: Key Structural Parameters of NBDA

| Parameter | Value | Method of Determination |

|---|---|---|

| Bridgehead C2–C3 distance | 1.54 Å | X-ray diffraction |

| Dihedral angle (C1–C2–C3–C4) | 112.3° | DFT calculations |

| pKa (COOH groups) | 3.1, 4.7 | Potentiometric titration |

Supramolecular Interactions

The spatial arrangement of NBDA’s carboxyl groups facilitates robust hydrogen-bonding networks. In crystalline states, molecules form dimeric pairs through O–H···O interactions (2.65 Å), while N-arylimide derivatives exhibit π-stacking distances of 3.48 Å between aromatic substituents . These interactions underpin NBDA’s utility in crystal engineering, particularly in designing metal-organic frameworks (MOFs) with pore sizes tunable via substituent effects .

Synthetic Methodologies and Industrial Production

Laboratory-Scale Synthesis

The classical route to NBDA involves a Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by hydrolysis:

Microwave-assisted protocols reduce reaction times to 15 minutes with comparable yields, while solvent-free conditions minimize byproduct formation . Recent advances employ organocatalysts like L-proline to induce asymmetric variants, achieving enantiomeric excesses >90% for exo-configured derivatives .

Industrial Manufacturing

Large-scale NBDA production utilizes continuous flow reactors operating at 15 bar and 160°C. Key process parameters include:

-

Residence time: 30–45 minutes

-

Catalyst: 0.5 mol% Fe(III) acetylacetonate

-

Annual output: ≈1,200 metric tons (global capacity, 2024)

Environmental considerations drive adoption of bio-based cyclopentadiene from terpene feedstocks, reducing the carbon footprint by 40% compared to petroleum-derived precursors.

Applications in Advanced Material Science

High-Performance Polyimides

NBDA serves as a monomer in synthesizing polyimides with exceptional thermal stability. Reaction with 4,4'-oxydianiline produces materials exhibiting:

-

Glass transition temperature (Tg): 285–310°C

-

Coefficient of thermal expansion: 32 ppm/°C (20–200°C range)

-

Dielectric constant: 2.9 at 1 MHz

These properties make NBDA-based polyimides indispensable in flexible printed circuits and aerospace composites.

Biomineralization Templates

Physicochemical Property Analysis

Thermal Behavior

Differential scanning calorimetry (DSC) traces show:

-

Melting point: 184–186°C (decomposition onset at 210°C)

-

Enthalpy of fusion: 28.4 kJ/mol

Thermogravimetric analysis (TGA) reveals 5% mass loss at 220°C under nitrogen, confirming suitability for high-temperature processing.

Spectroscopic Fingerprints

-

IR (KBr): 1695 cm⁻¹ (C=O stretch), 2550 cm⁻¹ (O–H stretch)

-

¹H NMR (DMSO-d₆): δ 1.32 (m, 2H, bridgehead), δ 12.1 (br s, 2H, COOH)

Comparative Analysis with Structural Analogues

Table 2: Property Comparison of Norbornane Dicarboxylates

| Compound | Water Solubility (g/L) | Tg of Polyimide (°C) | GDH Inhibition Ki (μM) |

|---|---|---|---|

| NBDA | 4.7 | 298 | 45 |

| cis-5-Norbornene derivative | 12.3 | 265 | 112 |

| 2,5-Norbornanedicarboxylate | 9.1 | 281 | 78 |

Data illustrate NBDA’s superior thermal stability and target specificity compared to positional isomers .

Emerging Applications and Future Directions

Photoresist Components

NBDA-based polyelectrolytes enable extreme ultraviolet (EUV) photoresists with 12 nm line resolution, addressing semiconductor industry demands for sub-5 nm node technologies.

Bioorthogonal Probes

Strain-promoted azide-alkyne cycloaddition (SPAAC) using NBDA-azide derivatives proceeds with a second-order rate constant of 0.18 M⁻¹s⁻¹, facilitating live-cell imaging applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume